S,S-dibutyl (chloromethyl)phosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane is an organophosphorus compound characterized by the presence of both sulfur and phosphorus atoms within its molecular structure
Preparation Methods
The synthesis of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane typically involves the reaction of butylthiol with chloromethylphosphonic dichloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic phosphorus center, leading to the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The sulfur and phosphorus atoms can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane include other organophosphorus compounds with sulfur and phosphorus atoms. These compounds may have similar reactivity but differ in their specific functional groups and overall structure. Examples include:
- 1-(methylsulfanyl-(chloromethyl)phosphoryl)sulfanylmethane
- 1-(ethylsulfanyl-(chloromethyl)phosphoryl)sulfanylethane The uniqueness of 1-(butylsulfanyl-(chloromethyl)phosphoryl)sulfanylbutane lies in its specific combination of butyl and chloromethyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
90796-06-8 |
---|---|
Molecular Formula |
C9H20ClOPS2 |
Molecular Weight |
274.8 g/mol |
IUPAC Name |
1-[butylsulfanyl(chloromethyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C9H20ClOPS2/c1-3-5-7-13-12(11,9-10)14-8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
YMAGJTYYROBKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSP(=O)(CCl)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.